(1R)-1-pyridin-3-ylbut-3-en-1-ol
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Overview
Description
(1R)-1-pyridin-3-ylbut-3-en-1-ol is an organic compound characterized by a pyridine ring attached to a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-pyridin-3-ylbut-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butenol precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired optical purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-pyridin-3-ylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The pyridine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-pyridin-3-ylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-pyridin-3-ylbut-3-en-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-pyridin-2-ylbut-3-en-1-ol: Similar structure but with the pyridine ring attached at a different position.
(1R)-1-pyridin-4-ylbut-3-en-1-ol: Another isomer with the pyridine ring at the 4-position.
(1R)-1-pyridin-3-ylbut-2-en-1-ol: Differing in the position of the double bond in the butenol side chain.
Uniqueness
(1R)-1-pyridin-3-ylbut-3-en-1-ol is unique due to its specific stereochemistry and the position of the functional groups, which can influence its reactivity and interactions with other molecules.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R)-1-pyridin-3-ylbut-3-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m1/s1 |
InChI Key |
NRXCONFJQGCIBF-SECBINFHSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CN=CC=C1)O |
Canonical SMILES |
C=CCC(C1=CN=CC=C1)O |
Origin of Product |
United States |
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